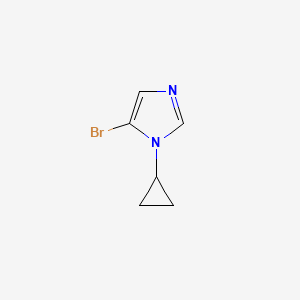

5-Bromo-1-cyclopropyl-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1-cyclopropylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-6-3-8-4-9(6)5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXZAZVJTMUAKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 5-Bromo-1-cyclopropyl-1H-imidazole

An In-depth Technical Guide to 5-Bromo-1-cyclopropyl-1H-imidazole for Advanced Research

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its physicochemical properties, provides a robust methodology for its synthesis and characterization, explores its chemical reactivity, and discusses its applications in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work. The imidazole nucleus is a privileged structure in medicinal chemistry, and its strategic functionalization, as seen in this compound, offers a gateway to diverse chemical space.[1][2]

Introduction: The Strategic Value of Functionalized Imidazoles

The imidazole ring is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic bioactive molecules.[1][2] Its presence can enhance water solubility and provides a versatile scaffold for interacting with biological targets.[2] this compound combines three key structural motifs:

-

The Imidazole Core: A five-membered aromatic heterocycle that is a common feature in functional molecules, imparting specific electronic and biological properties.[3]

-

The 5-Bromo Substituent: A reactive handle that allows for a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[3][4]

-

The N-Cyclopropyl Group: This small, strained ring introduces conformational rigidity and can improve metabolic stability and binding affinity, making it a desirable feature in modern drug design.

This unique combination makes this compound a valuable building block for generating compound libraries for high-throughput screening and for performing detailed structure-activity relationship (SAR) studies.[5]

Molecular Structure and Identifiers

A clear understanding of the molecule's basic identity is fundamental for any research application.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1262035-61-9[6] |

| Molecular Formula | C₆H₇BrN₂ |

| Molecular Weight | 187.04 g/mol |

| IUPAC Name | This compound |

Synthesis and Characterization

While multiple synthetic routes to substituted imidazoles exist, a common and scalable approach involves the N-alkylation of a pre-functionalized imidazole or the halogenation of an N-substituted imidazole.[7] The following protocol is a representative method adapted from the successful multikilogram synthesis of the closely related analog, 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole.[7][8]

Representative Synthesis Protocol

This two-step process involves the N-cyclopropylation of imidazole followed by regioselective bromination.

Step 1: Synthesis of 1-Cyclopropyl-1H-imidazole

-

To a solution of imidazole in a suitable solvent such as DMF, add a strong base (e.g., Sodium Hydride, NaH) portion-wise at 0 °C to form the imidazolide anion.

-

Add cyclopropyl bromide to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-cyclopropyl-1H-imidazole.

Step 2: Bromination to this compound

-

Dissolve 1-cyclopropyl-1H-imidazole in a polar aprotic solvent like acetonitrile or IPAc.

-

Cool the solution to 0 °C.

-

Add a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise. The use of NBS is often preferred over molecular bromine to achieve monobromination and avoid the formation of polybrominated species.

-

Stir the reaction at 0 °C and allow it to slowly warm to room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

The final product can be purified by column chromatography or crystallization to afford this compound.

Caption: Workflow for the bromination of 1-cyclopropyl-1H-imidazole.

Physicochemical and Spectral Data

Quantitative data for this specific molecule is not widely published. The table below includes data for a close analog and predicted properties based on its structure.

Table 2: Physicochemical Properties

| Property | Value / Expected Behavior | Notes |

| Appearance | White to off-white solid | Typical for small heterocyclic compounds. |

| Melting Point (°C) | 40-44 (for 5-Bromo-1-methyl-1H-imidazole) | The cyclopropyl group may slightly alter the melting point compared to the methyl analog.[9] |

| Boiling Point (°C) | 120 (at 15 mmHg for 5-Bromo-1-methyl-1H-imidazole) | Expected to be similar under vacuum.[10] |

| Solubility | Soluble in methanol, chloroform, ethyl acetate. Low solubility in water. | The cyclopropyl group increases lipophilicity compared to a methyl group. |

| pKa | ~5-6 (Predicted) | The electron-withdrawing bromine atom will slightly lower the basicity of the N3 nitrogen compared to unsubstituted imidazole (~7). |

Spectral Characterization

-

¹H NMR: The spectrum is expected to show distinct signals for the imidazole and cyclopropyl protons. Based on the analog 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole hydrochloride, the imidazole proton (C4-H) would appear as a singlet around δ 7.6 ppm.[7][8] The cyclopropyl protons would appear as multiplets in the upfield region (δ 1.0-2.5 ppm).

-

¹³C NMR: The spectrum would show six distinct carbon signals. The imidazole carbons would appear in the aromatic region (δ 100-140 ppm), with the bromine-substituted carbon (C5) being the most downfield. The cyclopropyl carbons would be in the upfield region (δ 5-15 ppm).

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks with an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom. The calculated exact mass for C₆H₇⁷⁹BrN₂ is 185.9847.

-

Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching from the aromatic and cyclopropyl groups (~3100-2900 cm⁻¹), C=N and C=C stretching from the imidazole ring (~1600-1450 cm⁻¹), and the C-Br stretch in the lower frequency region (~600-500 cm⁻¹).

Chemical Reactivity and Synthetic Utility

The primary value of this compound in synthetic chemistry lies in the reactivity of the C-Br bond. It serves as an excellent electrophilic partner in a variety of metal-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds, attaching new aryl or alkyl groups at the 5-position.

-

Sonogashira Coupling: Palladium and copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form 5-aminoimidazole derivatives.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

The imidazole ring itself is generally stable to these conditions, though the nitrogen lone pairs can act as ligands to the metal catalyst. The use of appropriate ligands (e.g., phosphines) in the catalytic system is crucial to ensure efficient coupling.

Caption: Key cross-coupling reactions utilizing the bromo substituent.

Applications in Drug Discovery and Development

The structural features of this compound make it a highly attractive starting point for medicinal chemistry campaigns.

-

Scaffold for Library Synthesis: The molecule is an ideal building block for creating large, diverse libraries of compounds. By varying the reaction partner in cross-coupling reactions, chemists can rapidly generate hundreds or thousands of analogs for biological screening.

-

Structure-Activity Relationship (SAR) Studies: In lead optimization, the ability to systematically modify a core structure is critical. This compound allows for the exploration of the chemical space around the 5-position of the imidazole ring, helping to identify substituents that enhance potency, selectivity, or pharmacokinetic properties.[5]

-

Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a valuable fragment. If identified in an FBDD screen, the bromine atom provides a direct and efficient vector for fragment growing or linking strategies.

-

Kinase Inhibitors: The imidazole scaffold is particularly well-suited for designing kinase inhibitors, a major class of anticancer drugs.[1] This building block provides a foundation upon which more complex kinase-targeting pharmacophores can be assembled.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

This compound is a strategically designed chemical building block that offers significant advantages to the research and drug discovery community. Its combination of a biologically relevant imidazole core, a synthetically versatile bromine handle, and a drug-like cyclopropyl group makes it a powerful tool for the efficient construction of novel and complex molecules. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in the pursuit of new therapeutic agents.

References

- Lizhuo Information. 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. Vertex AI Search.

- Dennis, M., C. J. Mathews, and G. R. A. Wyllie. 2025. Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, (16): 1975–1980.

- Lim, N., L. Couturier, M. A. Huffman, and T. D. Nelson. 2010. Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole. Organic Process Research & Development, 14 (4): 956–959.

- Poh, J., J. Kong, and S. G. O’Brien. 2022. Enabling Cyclopropanation Reactions of Imidazole Heterocycles via Chemoselective Photochemical Carbene Transfer Reactions of NHC-Boranes. Organic Letters, 24 (11): 2101–2106.

- ChemicalBook. This compound synthesis. ChemicalBook.

- Lim, N., L. Couturier, M. A. Huffman, and T. D. Nelson. 2010. Efficient Multikilogram Synthesis of 5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole.

- BLD Pharm. 1262035-61-9|this compound|BLD Pharm. BLD Pharm.

- Dennis, M., C. J. Mathews, and G. R. A. Wyllie. 1995. Synthesis and Reactions of Brominated 2-Nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, (16): 1975.

- BLD Pharm. 1650546-23-8|5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-7-ol - BLDpharm. BLD Pharm.

- Supporting Information for Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. The University of Sydney.

- Mlostoń, G., M. Celeda, and H. Heimgartner. 2009. Chiral Imidazoles and Imidazole N-Oxides as Ligands for Stereoselective Cyclopropanation Reactions. Letters in Organic Chemistry, 6 (6): 463–466.

- Sigma-Aldrich. 5-Bromo-1-methyl-1H-imidazole 97 1003-21-0. Sigma-Aldrich.

- Poh, J., J. Kong, and S. G. O’Brien. 2022. Enabling Cyclopropanation Reactions of Imidazole Heterocycles via Chemoselective Photochemical Carbene Transfer Reactions of NHC- Boranes.

- Burger, A., M. Bernabe, and P. W. Collins. 1971. 2-(4-Imidazolyl)cyclopropylamine. Journal of Medicinal Chemistry, 14 (6): 556–557.

- Jeon, J., S. Park, and S. Kim. 2024. Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols.

- BuyersGuideChem. 5-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole. BuyersGuideChem.

- Ningbo Innopharmchem Co., Ltd. The Role of 5-Bromo-1-methyl-1H-imidazole in Modern Pharmaceutical Synthesis. Ningbo Innopharmchem Co., Ltd.

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).

- BLD Pharm. This compound-4-carboxylic acid hydrochloride. BLD Pharm.

- ChemicalBook. 5-bromo-1-methyl-1h-imidazole(1003-21-0) 1 h nmr. ChemicalBook.

- ChemWhat. This compound CAS#: 1262035-61-9; ChemWhat Code: 1086179.

- ChemScene. Building blocks | Bioactive small molecules. ChemScene.

- NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-1-methyl-1H-imidazole: A Cornerstone in Fine Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.

- Fisher Scientific. 5-Bromo-1-methylimidazole, 97%, Thermo Scientific. Fisher Scientific.

- Keglevich, P., Á. Sipos, and G. Keglevich. 2023. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 28 (24): 8049.

- FUJIFILM Wako. 6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole. FUJIFILM Wako.

- Chopra, P. N., and J. K. Sahu. 2020. Biological Significance of Imidazole-based Analogues in New Drug Development. Current Drug Discovery Technologies, 17 (5): 574–584.

- BLD Pharm. 954213-96-8|5-Bromo-2-cyclopropyl-1-methyl-1H-imidazole - BLDpharm. BLD Pharm.

- BLD Pharm. 121816-82-8|5-Bromo-1-trityl-1H-imidazole - BLDpharm. BLD Pharm.

- Sigma-Aldrich. 5-Bromo-1-methyl-1H-pyrazole AldrichCPR. Sigma-Aldrich.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]

- 6. 1262035-61-9|this compound|BLD Pharm [bldpharm.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 5-ブロモ-1-メチル-1H-イミダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 5-Bromo-1-methylimidazole, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to 5-Bromo-1-cyclopropyl-1H-imidazole (CAS Number: 1262035-61-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on 5-Bromo-1-cyclopropyl-1H-imidazole, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. As a Senior Application Scientist, the aim is to provide not just a compilation of data, but a synthesized narrative grounded in chemical principles and practical insights. This document will navigate through the synthesis, characterization, reactivity, and potential applications of this compound, offering a foundational understanding for researchers looking to incorporate this versatile scaffold into their discovery programs. The imidazole core is a privileged structure in numerous biologically active molecules, and the strategic introduction of a cyclopropyl group at the N1 position and a bromine atom at the C5 position offers unique vectors for molecular exploration.[1][2]

Physicochemical and Structural Characteristics

This compound is a substituted imidazole with the molecular formula C₆H₇BrN₂. The presence of the compact and conformationally constrained cyclopropyl group can impart favorable metabolic stability and lipophilicity in drug candidates.[3] The bromine atom at the 5-position serves as a key handle for a variety of synthetic transformations, particularly transition metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 1262035-61-9 | [4] |

| Molecular Formula | C₆H₇BrN₂ | Calculated |

| Molecular Weight | 187.04 g/mol | Calculated |

| Appearance | Colorless oil | [5] |

| Boiling Point | Not available | Data not found in searches. |

| Melting Point | Not applicable (oil) | [5] |

| Solubility | Soluble in dichloromethane, ethyl acetate, methanol | Based on synthesis/purification protocols.[5] |

graph "5_Bromo_1_cyclopropyl_1H_imidazole" { layout=neato; node [shape=plaintext]; A [label=""]; B [label="N", pos="0,1!", fontcolor="#202124"]; C [label="N", pos="1.2,0!", fontcolor="#202124"]; D [label="Br", pos="-2,-1.5!", fontcolor="#202124"]; E [label="H", pos="2.2,-0.5!", fontcolor="#202124"]; F [label="H", pos="-1.2,1.8!", fontcolor="#202124"]; G [label="H", pos="-1.2,-0.5!", fontcolor="#202124"]; H [label="H", pos="0.5,-2.2!", fontcolor="#202124"]; I [label="H", pos="-0.5,-2.2!", fontcolor="#202124"]; J [label="H", pos="1.5,1.8!", fontcolor="#202124"];// Imidazole Ring B -- C [len=1.5]; C -- node [shape=point, pos="1.5,1!"] {} -- B; node [shape=point, pos="0.6, -1.2!"] {} -- C; node [shape=point, pos="-0.6, -1.2!"] {} -- B; node [shape=point, pos="1.5,1!"]{} -- node [shape=point, pos="0.6, -1.2!"]{}; node [shape=point, pos="-0.6, -1.2!"]{} -- node [shape=point, pos="0, -1.5!"]{};

// Bromine node [shape=point, pos="-0.6, -1.2!"] {} -- D;

// Cyclopropyl group B -- node [shape=point, pos="-0.5, -0.5!"] {}; node [shape=point, pos="-0.5, -0.5!"] {} -- node [shape=point, pos="-1, -1.5!"] {}; node [shape=point, pos="-1, -1.5!"] {} -- node [shape=point, pos="0, -2!"] {}; node [shape=point, pos="0, -2!"] {} -- node [shape=point, pos="-0.5, -0.5!"] {}; }

Caption: 2D Structure of this compound.

Synthesis and Purification

The synthesis of this compound is achieved through the electrophilic bromination of 1-cyclopropyl-1H-imidazole. The choice of brominating agent and reaction conditions is critical to achieve regioselectivity and avoid over-bromination.

Recommended Synthetic Protocol

A reliable method for the synthesis involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent in a suitable organic solvent. This reagent is a solid, making it easier to handle compared to liquid bromine, and often provides cleaner reactions.

Experimental Protocol:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-cyclopropyl-1H-imidazole (1.0 eq) in dichloromethane.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Addition of Brominating Agent: Slowly add a solution of 1,3-dibromo-5,5-dimethylhydantoin (0.51 eq) in dichloromethane dropwise to the cooled solution, maintaining the internal temperature between 0 and 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for approximately 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).

-

Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Concentrate the solution under reduced pressure to obtain the crude product as an oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane (e.g., 25% to 100%) to afford the pure this compound as a colorless oil.[5]

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Table 2: Predicted and Experimental Spectroscopic Data

| Technique | Data |

| ¹H NMR | Predicted: Signals for the cyclopropyl protons (multiplets) and imidazole ring protons (singlets). The chemical shifts of the imidazole protons would be influenced by the bromine and cyclopropyl substituents. Based on data for 1-cyclopropyl-1H-imidazole, the cyclopropyl methine proton would be shifted downfield. |

| ¹³C NMR | Predicted: Resonances for the three distinct carbons of the imidazole ring and the two distinct carbons of the cyclopropyl group. The carbon atom bearing the bromine (C5) is expected to be significantly shifted.[6] |

| IR Spectroscopy | Predicted: Characteristic absorption bands for C-H stretching of the cyclopropyl and imidazole rings, C=N and C=C stretching of the imidazole ring (typically in the 1400-1600 cm⁻¹ region), and C-Br stretching (typically below 800 cm⁻¹).[7] |

| Mass Spectrometry (ESI) | Experimental: [M+H]⁺ = 187.9 / 189.1, showing the characteristic isotopic pattern for a monobrominated compound.[5] |

Chemical Reactivity and Synthetic Utility

The bromine atom at the C5 position of this compound is the primary site of reactivity, making it a valuable precursor for further functionalization. This section explores its potential in key synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing C-C and C-N bonds.[8][9][10][11]

-

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups by coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a highly versatile method for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.[9][10]

-

Heck Coupling: The Heck reaction enables the formation of a C-C bond between the bromoimidazole and an alkene, leading to the synthesis of vinyl-substituted imidazoles.[12][13]

-

Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C5 position.[8]

Caption: Potential reactivity of this compound.

Lithiation and Subsequent Electrophilic Quench

The bromine atom can undergo lithium-halogen exchange upon treatment with an organolithium reagent, such as n-butyllithium, to generate a highly reactive 5-lithio-1-cyclopropyl-1H-imidazole intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C5 position.[3]

Applications in Drug Discovery

While specific applications of this compound are not extensively documented in the public literature, its structural motifs suggest significant potential in medicinal chemistry. The imidazole ring is a common feature in many approved drugs, and the introduction of substituents at the C5 position can modulate the pharmacological activity.[8][14] The cyclopropyl group is also a desirable feature in drug design due to its ability to improve metabolic stability and binding affinity.[3] This compound, therefore, represents a valuable starting point for the synthesis of novel compounds for screening in various therapeutic areas, including oncology, infectious diseases, and inflammation.[2][15]

Safety and Handling

As a brominated heterocyclic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a versatile and valuable building block for organic synthesis and medicinal chemistry. Its synthesis is straightforward, and the presence of the bromine atom at the C5 position provides a reactive handle for a wide array of synthetic transformations, including powerful palladium-catalyzed cross-coupling reactions. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and potential applications. As the demand for novel chemical entities in drug discovery continues to grow, the utility of well-designed building blocks like this compound will undoubtedly increase.

References

-

Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. (2022-02-07). MDPI. [Link]

-

Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014-01-13). ACS Publications. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. [Link]

-

13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940). Human Metabolome Database. [Link]

-

Unlocking Chemical Diversity: The Synthesis and Applications of 5-Bromo-1-methyl-1H-imidazole. (2025-10-16). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

5-Bromo-1-methyl-1H-imidazole: A Cornerstone in Fine Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Human Metabolome Database. [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

-

1-Cyclopropylimidazole | C6H8N2 | CID 10034603. PubChem. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. (2022-11-18). PubMed. [Link]

-

Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. zora.uzh.ch. [Link]

-

Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

-

Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026-01-03). Taylor & Francis Online. [Link]

-

IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. ResearchGate. [Link]

-

Chemical and Pharmacological Properties of Imidazoles. IJPPR. [Link]

-

Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. [Link]

-

Heck reaction. Wikipedia. [Link]

-

Advances in Cross-Coupling Reactions. MDPI. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

5-Bromo-1-methyl-1H-imidazole-4-carbonitrile. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

-

5-bromo-2-cyclopropyl-1-methyl-1H-imidazole. Ascendex Scientific, LLC. [Link]

-

13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. [Link]

-

13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. [Link]

-

1H-Imidazole, 1-(phenylmethyl)-. NIST WebBook. [Link]

-

FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. ResearchGate. [Link]

-

1H-Imidazole. NIST WebBook. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. 1262035-61-9|this compound|BLD Pharm [bldpharm.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]

- 13. Ethanone, 1-cyclopropyl- [webbook.nist.gov]

- 14. nbinno.com [nbinno.com]

- 15. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

Spectroscopic Characterization of 5-Bromo-1-cyclopropyl-1H-imidazole: A Technical Guide

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the backbone of many functional molecules. Among these, imidazole derivatives are of particular interest due to their prevalence in biologically active compounds and their utility as versatile synthetic intermediates. This guide provides an in-depth technical analysis of the spectroscopic properties of a specific, highly functionalized derivative: 5-Bromo-1-cyclopropyl-1H-imidazole.

The introduction of a bromine atom and a cyclopropyl group onto the imidazole scaffold imparts unique electronic and steric properties, making it a valuable building block in drug discovery and organic synthesis.[1] Accurate and unambiguous characterization of such molecules is paramount for researchers. This document serves as a comprehensive resource for scientists, detailing the expected Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and validated by data from analogous structures, ensuring a robust framework for compound identification and quality control.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₇BrN₂

-

Molecular Weight: 187.04 g/mol

-

CAS Number: 1262035-61-9[2]

The structure consists of a central imidazole ring, substituted at the N-1 position with a cyclopropyl group and at the C-5 position with a bromine atom. This substitution pattern dictates the electronic environment of each atom, which in turn governs the molecule's spectroscopic signature.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce structural information from its fragmentation patterns.[3] For a molecule like this compound, Electron Ionization (EI) is a common and effective ionization method.

Expected Molecular Ion and Isotopic Pattern

A key feature in the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments. This arises from the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). Consequently, the mass spectrum will exhibit two peaks of almost equal intensity for the molecular ion, separated by 2 m/z units (M⁺ and M+2).[4][5]

For this compound, the molecular ion peaks are expected at:

-

m/z 186: Corresponding to the molecule containing the ⁷⁹Br isotope.

-

m/z 188: Corresponding to the molecule containing the ⁸¹Br isotope.

Predicted Fragmentation Pathway

Upon electron ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged species. The fragmentation pattern provides a "fingerprint" that can aid in structural elucidation.[6] The predicted major fragmentation pathways for this compound are outlined below.

-

Loss of Bromine: A common fragmentation pathway for halogenated compounds is the cleavage of the carbon-halogen bond.[4] Loss of the bromine radical would result in a fragment ion at m/z 107 .

-

Loss of Cyclopropyl Group: Cleavage of the N-cyclopropyl bond could lead to the loss of a cyclopropyl radical (C₃H₅), resulting in a bromine-containing fragment ion. This would appear as an isotopic doublet at m/z 146/148 .

-

Ring Cleavage: Further fragmentation of the imidazole ring can occur, often involving the loss of small neutral molecules like HCN. For instance, the [M - Br]⁺ fragment (m/z 107) could lose HCN to produce a fragment at m/z 80 .

Table 1: Predicted Mass Spectrometry Data (EI-MS)

| m/z (Predicted) | Proposed Fragment | Notes |

| 186 / 188 | [M]⁺ | Molecular ion peak, characteristic 1:1 isotopic doublet. |

| 146 / 148 | [M - C₃H₅]⁺ | Loss of the cyclopropyl group. |

| 107 | [M - Br]⁺ | Loss of the bromine atom; likely a prominent peak. |

| 80 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M - Br]⁺ fragment. |

Diagram 1: Predicted EI-MS Fragmentation Pathway

Caption: Standard workflow for structural elucidation using NMR spectroscopy.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity.

-

¹H Spectrum Acquisition: Acquire a standard one-dimensional ¹H spectrum using a 90° pulse sequence.

-

¹³C Spectrum Acquisition: Acquire a ¹³C spectrum with proton decoupling to obtain singlets for each unique carbon. This typically requires a larger number of scans than the ¹H spectrum.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to generate the final spectra.

-

Analysis: Integrate the peaks in the ¹H spectrum and determine the chemical shifts and multiplicities for all signals in both spectra to assign the structure.

Conclusion

The structural characterization of this compound can be confidently achieved through the combined application of mass spectrometry and nuclear magnetic resonance spectroscopy. The mass spectrum is defined by a characteristic M⁺/M+2 isotopic doublet at m/z 186/188, confirming the presence of a single bromine atom. The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework, with predictable chemical shifts for the imidazole and cyclopropyl moieties. This guide provides a robust predictive framework for these spectroscopic data, offering researchers a reliable reference for synthesis verification, quality control, and further investigation of this versatile chemical building block.

References

Sources

Initial Exploratory Studies on Cyclopropyl-Substituted Imidazoles: A Guide for Medicinal Chemists

An In-Depth Technical Guide

Abstract

The imidazole nucleus is a cornerstone pharmacophore in modern drug discovery, present in numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2] Concurrently, the cyclopropyl group has emerged as a "bioisostere" of choice for medicinal chemists, prized for its ability to impart conformational rigidity, enhance metabolic stability, and improve potency.[3] The strategic combination of these two moieties—the cyclopropyl-substituted imidazole—thus represents a compelling scaffold for the development of novel therapeutics. This guide provides a technical framework for the initial exploratory studies of these compounds, from rational design and synthesis to characterization and preliminary biological evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical space.

The Rationale: Synergistic Benefits of the Imidazole and Cyclopropyl Moieties

The decision to explore cyclopropyl-substituted imidazoles is grounded in established medicinal chemistry principles. The imidazole ring is an aromatic heterocycle that is amphoteric, meaning it can act as both a weak acid and a weak base.[4] This characteristic, along with its capacity for hydrogen bonding and metal coordination, makes it a versatile scaffold for interacting with biological targets.[1]

The cyclopropyl ring, while seemingly a simple alkyl substituent, offers profound advantages:

-

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl group makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, potentially increasing a drug's half-life.

-

Conformational Rigidity: Unlike a flexible ethyl or isopropyl group, the cyclopropyl ring locks the adjacent part of the molecule into a more defined orientation. This can lead to higher binding affinity for a target receptor by reducing the entropic penalty of binding.[3]

-

Potency and Selectivity: The unique electronic nature of the strained ring can influence the molecule's overall properties, leading to enhanced potency and selectivity for the intended target.[3]

The fusion of these two groups creates a molecule with a high fraction of sp3 character (imparting three-dimensionality) while retaining the key aromatic and hydrogen-bonding features of the imidazole core.

Figure 1: Rationale for combining imidazole and cyclopropyl motifs.

Synthetic Strategy: The Radziszewski Reaction

While several methods exist for imidazole synthesis, such as the Van Leusen and Debus reactions, the Radziszewski (or Debus-Radziszewski) synthesis is a robust and versatile multicomponent reaction well-suited for creating highly substituted imidazoles.[3][5][6][7][8] It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3][6] To generate our target scaffold, we can strategically employ a cyclopropyl-containing aldehyde.

Exemplar Synthesis: 2-Cyclopropyl-4,5-diphenyl-1H-imidazole

This protocol details the synthesis of a representative compound using the Radziszewski reaction.

Core Reaction:

Benzil + Cyclopropanecarboxaldehyde + Ammonium Acetate → 2-Cyclopropyl-4,5-diphenyl-1H-imidazole

Detailed Experimental Protocol

-

Rationale: Glacial acetic acid serves as both a polar solvent and an acid catalyst to promote the condensation reactions. Ammonium acetate acts as the ammonia source. The reflux condition provides the necessary activation energy for the multi-step cyclization.

-

Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzil (1.0 eq, e.g., 2.10 g, 10 mmol), cyclopropanecarboxaldehyde (1.2 eq, e.g., 0.84 g, 12 mmol), and ammonium acetate (10 eq, e.g., 7.71 g, 100 mmol).

-

Solvent Addition: Add 30 mL of glacial acetic acid to the flask.

-

Reaction: Heat the mixture to reflux (approximately 118°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (7:3).

-

Work-up: After the reaction is complete (as indicated by the disappearance of the benzil spot on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 200 mL of ice-cold water while stirring.

-

Neutralization & Precipitation: Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8. A solid precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration, washing the solid with copious amounts of cold water to remove residual salts.

-

Purification: Dry the crude solid. Recrystallize the product from a suitable solvent system, such as ethanol/water, to yield the pure 2-cyclopropyl-4,5-diphenyl-1H-imidazole as a crystalline solid.

Figure 2: General workflow for the synthesis and purification of a cyclopropyl-substituted imidazole.

Structural Characterization and Validation

Unambiguous structural confirmation is paramount. A combination of spectroscopic methods should be employed.[9][10][11][12][13]

Spectroscopic Techniques

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the presence of all protons and their connectivity. Key signals to look for are the cyclopropyl protons (a complex multiplet in the upfield region, ~0.5-1.5 ppm), the aromatic protons of the phenyl rings (~7.0-8.0 ppm), and the broad N-H proton of the imidazole ring (which may be further downfield and can be confirmed by a D₂O exchange experiment).[4]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This confirms the carbon skeleton. Expect to see signals for the cyclopropyl carbons (upfield, ~5-15 ppm), the imidazole carbons (~115-145 ppm), and the aromatic carbons (~125-140 ppm).[12]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio ([M+H]⁺) of the parent ion.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): This can identify key functional groups, notably the N-H stretch (~3100-3300 cm⁻¹) and C=N/C=C stretches in the aromatic region (~1500-1650 cm⁻¹).[10]

Table 1: Expected Spectroscopic Data for 2-Cyclopropyl-4,5-diphenyl-1H-imidazole

| Technique | Expected Signal/Value | Rationale for Signal Assignment |

| ¹H NMR | δ 12.5-13.5 (s, 1H) | Imidazole N-H proton, broad and downfield. |

| δ 7.2-7.6 (m, 10H) | Aromatic protons on the two phenyl rings. | |

| δ 2.0-2.2 (m, 1H) | Cyclopropyl C-H methine proton. | |

| δ 0.8-1.2 (m, 4H) | Cyclopropyl C-H₂ methylene protons. | |

| ¹³C NMR | δ 145.2, 135.8, 130.9 | Imidazole and ipso-phenyl carbons. |

| δ 128.9, 128.5, 126.8 | Phenyl carbons. | |

| δ 7.9, 7.2 | Cyclopropyl carbons (CH and CH₂). | |

| HRMS (ESI+) | m/z = 261.1386 | Calculated for [C₁₈H₁₇N₂]⁺. |

| FT-IR | ~3250 cm⁻¹ (broad) | N-H stretching vibration. |

| ~1605 cm⁻¹ (sharp) | C=N and C=C stretching vibrations. |

Initial Biological Evaluation: In Vitro Cytotoxicity

Given the broad anticancer potential of many imidazole derivatives, a primary exploratory study often involves assessing a new compound's cytotoxicity against cancer cell lines.[1][2] The MTT assay is a standard, reliable colorimetric method for this purpose.[9][14][15][16][17]

Principle of the MTT Assay

The assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes, present in viable (living) cells, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[9][16] The formazan is then solubilized, and the intensity of the purple color, measured by a spectrophotometer, is directly proportional to the number of living cells. A decrease in color intensity in treated cells compared to untreated controls indicates a loss of viability.[14]

Detailed Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, breast cancer) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the cyclopropyl-imidazole test compound in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations (e.g., from 0.1 µM to 100 µM). Include a "vehicle control" (e.g., DMSO diluted to the highest concentration used for the test compound) and a "medium only" blank control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours. Visually confirm the formation of purple formazan crystals in the control wells using a microscope.[15]

-

Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][15] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[16]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[16][17]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (on a log scale) and determine the IC₅₀ value—the concentration of the compound that inhibits 50% of cell viability.

Figure 3: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Table 2: Representative In Vitro Cytotoxicity Data (Hypothetical)

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Drug (Doxorubicin) IC₅₀ (µM) |

| Cmpd-1 (Cyclopropyl) | MCF-7 (Breast) | 7.8 | 0.9 |

| Cmpd-2 (Isopropyl) | MCF-7 (Breast) | 25.4 | 0.9 |

| Cmpd-1 (Cyclopropyl) | HCT-116 (Colon) | 12.1 | 1.2 |

| Cmpd-2 (Isopropyl) | HCT-116 (Colon) | 41.5 | 1.2 |

This hypothetical data illustrates how the incorporation of a cyclopropyl group (Cmpd-1) might lead to significantly improved potency compared to a more flexible isopropyl analogue (Cmpd-2).[18]

Conclusion and Future Directions

This guide outlines the foundational steps for an initial exploration of cyclopropyl-substituted imidazoles. A successful progression through these stages—rational design, efficient synthesis, rigorous characterization, and primary biological screening—provides a solid basis for a drug discovery program. Positive results, such as potent and selective activity in the in vitro assay, would justify further studies. These next steps would typically include:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues to probe the effects of substitution on both the cyclopropyl and imidazole rings.

-

Mechanism of Action (MoA) Studies: Investigating the specific biological target and pathway through which the compound exerts its effect.

-

In Vitro ADME Profiling: Assessing metabolic stability in liver microsomes, plasma protein binding, and permeability to predict the compound's pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluating the compound's performance in relevant animal models of the target disease.

By systematically applying these principles, researchers can effectively navigate the early stages of drug discovery and unlock the therapeutic potential of the cyclopropyl-substituted imidazole scaffold.

References

-

CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 16, 2026, from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 16, 2026, from [Link]

-

Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved January 16, 2026, from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved January 16, 2026, from [Link]

-

MDPI. (n.d.). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. Retrieved January 16, 2026, from [Link]

-

PubMed. (2023, December 27). Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. Retrieved January 16, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Retrieved January 16, 2026, from [Link]

-

PubMed Central. (n.d.). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Retrieved January 16, 2026, from [Link]

-

Scribd. (n.d.). Radziszewskis Imidazole Synthesis. Retrieved January 16, 2026, from [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved January 16, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Retrieved January 16, 2026, from [Link]

-

INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2015, April 1). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF SOME NEW SUBSTITUTED IMIDAZOLES. Retrieved January 16, 2026, from [Link]

-

NROChemistry. (n.d.). Van Leusen Reaction. Retrieved January 16, 2026, from [Link]

-

Oxford Academic. (n.d.). Antifungal and antimycobacterial activity of new imidazole and triazole derivatives. A combined experimental and computational approach. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). The Debus–Radziszewski imidazole synthesis. Retrieved January 16, 2026, from [Link]

-

YouTube. (2021, October 30). Van Leusen Reaction. Retrieved January 16, 2026, from [Link]

-

MDPI. (n.d.). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Retrieved January 16, 2026, from [Link]

-

MDPI. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). US4719309A - Preparation of imidazoles.

-

PubMed Central. (n.d.). Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans. Retrieved January 16, 2026, from [Link]

-

PubMed Central. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Mechanism of van Leusen imidazole synthesis. Retrieved January 16, 2026, from [Link]

-

CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. Retrieved January 16, 2026, from [Link]

-

PubMed Central. (n.d.). Imidazoles as potential anticancer agents. Retrieved January 16, 2026, from [Link]

-

MDPI. (n.d.). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Retrieved January 16, 2026, from [Link]

Sources

- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. clyte.tech [clyte.tech]

- 10. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsr.com [ijpsr.com]

- 12. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization [mdpi.com]

- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. broadpharm.com [broadpharm.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Discovery of Novel Bromo-Imidazole Derivatives: A Technical Guide for Researchers in Drug Development

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, present in numerous natural and synthetic bioactive compounds.[1] The strategic introduction of bromine atoms to this scaffold offers a powerful tool to modulate a molecule's physicochemical properties, enhancing its therapeutic potential. This in-depth technical guide provides a comprehensive framework for the discovery, synthesis, and biological evaluation of novel bromo-imidazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind experimental choices. This guide will navigate the complexities of regioselective synthesis, detail robust methodologies for assessing biological activity, and explore the mechanistic underpinnings that drive the therapeutic potential of this promising class of compounds.

Introduction: The Significance of the Bromo-Imidazole Scaffold

Imidazole and its derivatives are a versatile and privileged class of heterocyclic compounds with a wide range of pharmacological applications.[2] This five-membered aromatic ring, containing two nitrogen atoms, is a key structural motif in essential biological molecules like the amino acid histidine.[3] The unique electronic and structural features of the imidazole ring allow for diverse chemical modifications, leading to a broad spectrum of therapeutic activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties.[4][5]

The incorporation of a bromine atom onto the imidazole ring or its substituents can significantly enhance biological activity. Halogenation, and specifically bromination, can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[6][7] This is often attributed to the bromine atom's ability to form halogen bonds and alter the electronic distribution of the molecule, thereby modulating its interaction with enzymes and receptors.[6] This guide will provide a roadmap for harnessing the potential of bromination to generate novel imidazole-based therapeutic leads.

Synthetic Strategies for Novel Bromo-Imidazole Derivatives

The successful discovery of novel bromo-imidazole derivatives hinges on the ability to synthesize a diverse library of compounds with precise control over the position and nature of the substituents. This section outlines key synthetic considerations and methodologies.

Core Imidazole Synthesis: The Radziszewski Reaction

A foundational method for constructing the imidazole core is the Radziszewski reaction. This one-pot, multi-component reaction typically involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium acetate in glacial acetic acid.[2][8] The versatility of this reaction allows for the introduction of various substituents at multiple positions on the imidazole ring by simply changing the starting materials.

Regioselective Bromination: A Critical Step

Introducing bromine at a specific position on the imidazole ring is crucial for targeted drug design. The reactivity of the imidazole ring towards electrophilic substitution can be complex, and direct bromination can lead to a mixture of products.[9] Therefore, regioselective methods are paramount.

One effective strategy involves the use of N-bromosuccinimide (NBS) as a brominating agent, which can offer improved regioselectivity compared to elemental bromine.[1] The reaction conditions, such as solvent and temperature, can be optimized to favor bromination at a specific carbon atom. For instance, protecting the N-1 position of the imidazole ring with a suitable protecting group, such as a trityl or a (2-(trimethylsilyl)ethoxy)methyl (SEM) group, can direct bromination to other positions.[10] The SEM group is particularly advantageous as it can be strategically transposed to enable sequential arylation or halogenation at different positions.

A patented method for the synthesis of 4-bromo-2-nitro-1H-imidazole highlights a three-step process involving N-protection, bromination with NBS, and subsequent deprotection, ensuring a high yield of the desired regioisomer.[11]

Introducing Diversity: Post-Bromination Modifications

Once a bromo-imidazole scaffold is synthesized, the bromine atom serves as a versatile handle for further diversification through cross-coupling reactions. The carbon-bromine bond is highly amenable to palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl groups.[1] This strategy dramatically expands the chemical space that can be explored, enabling the fine-tuning of the molecule's biological activity.

Biological Evaluation: A Tiered Screening Approach

The biological evaluation of newly synthesized bromo-imidazole derivatives should follow a systematic, tiered approach to efficiently identify promising lead compounds. This section provides detailed protocols for initial in vitro screening for two of the most prominent activities of imidazole derivatives: antimicrobial and anticancer.

Workflow for Biological Evaluation of Novel Bromo-Imidazole Derivatives

Caption: A tiered workflow for the discovery and evaluation of novel bromo-imidazole derivatives.

Antimicrobial Susceptibility Testing

The increasing prevalence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Imidazole derivatives have a well-documented history of antimicrobial activity.[3][5] The following protocol details the broth microdilution method, a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.[12]

-

Preparation of Compound Stock Solution:

-

Dissolve the synthesized bromo-imidazole derivatives in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

-

-

Preparation of Microtiter Plates:

-

In a 96-well microtiter plate, add 100 µL of a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to all wells.

-

Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 100 µL from one well to the next.

-

-

Preparation of Bacterial Inoculum:

-

Culture the desired bacterial strain overnight in the appropriate broth.

-

Dilute the overnight culture to achieve a standardized inoculum density, typically adjusted to a 0.5 McFarland standard.[12]

-

-

Inoculation and Incubation:

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12] This can be observed visually as the absence of turbidity.

-

Anticancer Activity Screening

Many heterocyclic compounds, including imidazoles, have demonstrated potent anticancer activity by interfering with critical cellular processes like cell division and signaling pathways.[14][15][16] The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines.[1]

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the bromo-imidazole compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO-treated cells).

-

Incubate for 48-72 hours.[4]

-

-

MTT Addition and Incubation:

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

-

Incubate the plate at 37°C for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization of Formazan:

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[18]

-

Elucidating the Mechanism of Action

Identifying a "hit" compound in a primary screen is just the beginning. Understanding how a compound exerts its biological effect is crucial for its development into a viable drug candidate. For bromo-imidazole derivatives, several mechanisms of action are plausible.

Disruption of Microbial Membranes and Enzymes

In microorganisms, halogenated compounds can enhance the antimicrobial activity by increasing the lipophilicity of the molecule, facilitating its passage through the cell membrane.[7] Once inside, they can disrupt membrane integrity or inhibit essential enzymes. For instance, azole antifungals, which contain an imidazole or triazole ring, are known to inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.[4]

Inhibition of Tubulin Polymerization in Cancer Cells

A significant number of anticancer drugs function by disrupting the microtubule dynamics essential for cell division. Some heterocyclic compounds have been shown to act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[19] The presence of a bromine atom can enhance the binding affinity of the compound to tubulin.

Modulation of Cancer Signaling Pathways

Novel heterocyclic compounds can also exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis.[20] Western blotting can be employed to investigate the effect of a lead bromo-imidazole derivative on the expression levels of key proteins in these pathways, such as Bcl-2, Bax, and caspases in the apoptosis pathway.[1]

Caption: A potential mechanism of action for a bromo-imidazole derivative as an anticancer agent.

Data Presentation and Interpretation

Clear and standardized presentation of data is essential for comparing the potency of different derivatives and for making informed decisions about which compounds to advance.

Table 1: Example Cytotoxicity Data for Novel Bromo-Imidazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) ± SD |

| Bromo-Im-01 | MCF-7 (Breast) | 5.2 ± 0.4 |

| Bromo-Im-01 | HepG2 (Liver) | 8.9 ± 0.7 |

| Bromo-Im-02 | MCF-7 (Breast) | 12.5 ± 1.1 |

| Bromo-Im-02 | HepG2 (Liver) | 15.1 ± 1.3 |

| Doxorubicin | MCF-7 (Breast) | 0.9 ± 0.1 |

| Doxorubicin | HepG2 (Liver) | 1.2 ± 0.2 |

Table 2: Example Antimicrobial Activity Data for Novel Bromo-Imidazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) |

| Bromo-Im-03 | Staphylococcus aureus | 8 |

| Bromo-Im-03 | Escherichia coli | 16 |

| Bromo-Im-04 | Staphylococcus aureus | 32 |

| Bromo-Im-04 | Escherichia coli | >64 |

| Ciprofloxacin | Staphylococcus aureus | 1 |

| Ciprofloxacin | Escherichia coli | 0.5 |

Conclusion and Future Directions

The strategic design and synthesis of novel bromo-imidazole derivatives represent a highly promising avenue for the discovery of new therapeutic agents. By leveraging regioselective bromination and modern synthetic methodologies, diverse libraries of these compounds can be generated. A systematic biological evaluation, starting with robust in vitro screening assays and progressing to mechanistic studies, is key to identifying lead candidates with potent and selective activity. The insights and protocols provided in this guide offer a comprehensive framework to empower researchers in their quest to unlock the full therapeutic potential of the bromo-imidazole scaffold. Future work should focus on exploring the in vivo efficacy and safety profiles of promising lead compounds, as well as delving deeper into their molecular mechanisms of action to facilitate rational drug design and optimization.

References

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved from [Link]

-

Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]

-

Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review. (2024). Heliyon. Retrieved from [Link]

-

Molecular Modeling Studies of Halogenated Imidazoles against 14α- Demethylase from Candida Albicans for Treating Fungal Infections. (n.d.). Bentham Science. Retrieved from [Link]

-

Broth Microdilution Guide for Labs. (n.d.). Scribd. Retrieved from [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved from [Link]

- CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. (n.d.). Google Patents.

-

Synthesis and Reactions of Brominated 2-Nitroimidazoles. (n.d.). RSC Publishing. Retrieved from [Link]

-

C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. (2011). Journal of the American Chemical Society. Retrieved from [Link]

-

Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. (n.d.). ResearchGate. Retrieved from [Link]

-

A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Karger. Retrieved from [Link]

-

Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. (2024). International Journal of Molecular Sciences. Retrieved from [Link]

-

Antimicrobial activity of imidazoles. (n.d.). ResearchGate. Retrieved from [Link]

-

The Effect of Halogenation on the Antimicrobial Activity, Antibiofilm Activity, Cytotoxicity and Proteolytic Stability of the Antimicrobial Peptide Jelleine-I. (2018). Peptides. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). Molecules. Retrieved from [Link]

-

RECENT BREAKTHROUGH IN ANTICANCER ACTION OF HETEROCYCLES. (n.d.). IIP Series. Retrieved from [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. (n.d.). ChemRxiv. Retrieved from [Link]

-

FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. (2023). Results in Chemistry. Retrieved from [Link]

-

Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2023). Pharmaceuticals. Retrieved from [Link]

-

Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2024). Pharmaceuticals. Retrieved from [Link]

-

Significance of Heterocyclic Compounds in Anti-Cancer Drugs. (n.d.). Longdom Publishing. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. The effect of halogenation on the antimicrobial activity, antibiofilm activity, cytotoxicity and proteolytic stability of the antimicrobial peptide Jelleine-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 10. protocols.io [protocols.io]

- 11. clyte.tech [clyte.tech]

- 12. Broth Microdilution | MI [microbiology.mlsascp.com]

- 13. rr-asia.woah.org [rr-asia.woah.org]

- 14. iipseries.org [iipseries.org]

- 15. FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect - PMC [pmc.ncbi.nlm.nih.gov]

- 16. longdom.org [longdom.org]

- 17. broadpharm.com [broadpharm.com]

- 18. iv.iiarjournals.org [iv.iiarjournals.org]

- 19. mdpi.com [mdpi.com]

- 20. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Elucidation of 1-Cyclopropyl-1H-imidazole Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Convergence of the Imidazole Ring and Cyclopropyl Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of specific chemical scaffolds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the vast arsenal of heterocyclic compounds, the imidazole ring stands out as a "privileged" structure.[1][2] Its five-membered aromatic ring containing two nitrogen atoms imparts a unique combination of properties: it can act as a hydrogen bond donor and acceptor, coordinate with metal ions in enzymes, and participate in π-π stacking interactions.[3][4] This versatility has led to the imidazole nucleus being a cornerstone in a wide array of therapeutic agents, including antifungal medications, anticancer drugs, and antihypertensive agents.[2][5][6]

Concurrently, the cyclopropyl group has emerged as a valuable "bioisostere" in medicinal chemistry.[7] This small, strained carbocyclic ring is not merely a passive linker but an active contributor to a molecule's biological activity. The unique electronic nature of its bent bonds, which possess significant π-character, allows it to favorably interact with biological targets.[7] Furthermore, the rigidity of the cyclopropyl group can lock a molecule into a specific conformation, enhancing its binding affinity to a receptor and often leading to increased potency and metabolic stability.[7]

The fusion of these two powerful pharmacophores in the form of 1-cyclopropyl-1H-imidazole derivatives creates a class of compounds with significant potential in drug development. This technical guide provides an in-depth exploration of the structural and chemical properties of this scaffold, offering researchers and drug development professionals a comprehensive understanding of its synthesis, characterization, and potential applications.

Structural Analysis: Unveiling the Three-Dimensional Architecture

The imidazole ring is expected to be planar, a consequence of its aromaticity.[8] The bond lengths and angles within the imidazole core are well-established, with C=N double bonds being shorter than C-N single bonds, reflecting the delocalized π-electron system.[10] The cyclopropyl group, with its characteristic three-membered ring, will exhibit C-C bond lengths of approximately 1.51 Å, shorter than those in alkanes, and internal bond angles of 60°.[7]

A critical structural parameter is the dihedral angle between the plane of the imidazole ring and the plane of the cyclopropyl ring. Computational modeling and data from analogous structures suggest a non-coplanar arrangement. This rotation is influenced by steric and electronic factors and plays a crucial role in determining the overall three-dimensional shape of the molecule and its ability to interact with biological targets.

Table 1: Predicted Bond Lengths and Angles for 1-Cyclopropyl-1H-imidazole

| Parameter | Predicted Value | Justification/Reference |

| Imidazole Ring | ||

| N1-C2 Bond Length | ~1.37 Å | Consistent with Csp2-N single bonds in imidazole rings.[10] |

| C2-N3 Bond Length | ~1.31 Å | Shorter due to double bond character.[10] |

| N3-C4 Bond Length | ~1.38 Å | Consistent with Csp2-N single bonds.[10] |

| C4-C5 Bond Length | ~1.36 Å | Consistent with a Csp2-Csp2 double bond.[10] |

| C5-N1 Bond Length | ~1.35 Å | Reflects the delocalized nature of the ring.[10] |

| C5-N1-C2 Angle | ~107° | Typical for a five-membered heterocyclic ring.[8] |

| N1-C2-N3 Angle | ~112° | Typical for a five-membered heterocyclic ring.[8] |

| Cyclopropyl Ring | ||

| C-C Bond Length | ~1.51 Å | Characteristic of cyclopropane rings.[7] |

| C-C-C Angle | 60° (internal) | Inherent to the three-membered ring structure. |

| Inter-ring Linkage | ||

| N1-C(cyclopropyl) Bond Length | ~1.48 Å | Standard C-N single bond length. |

Synthesis of the 1-Cyclopropyl-1H-imidazole Core

The synthesis of 1-cyclopropyl-1H-imidazole derivatives can be achieved through several established synthetic routes. A common and efficient method involves the N-alkylation of imidazole with a suitable cyclopropyl-containing electrophile. A generalized, robust protocol is outlined below, based on methodologies reported for the synthesis of similar N-substituted imidazoles.

Experimental Protocol: Synthesis of 1-Cyclopropyl-1H-imidazole

Objective: To synthesize 1-cyclopropyl-1H-imidazole via N-alkylation of imidazole.

Reagents:

-

Imidazole

-

Cyclopropyl bromide

-

Sodium hydride (NaH) or a similar strong base

-

Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried round-bottom flask is charged with imidazole and anhydrous DMF.

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (as a 60% dispersion in mineral oil) is added portion-wise with careful stirring. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for an additional 30 minutes to ensure complete deprotonation of the imidazole.

-

Alkylation: The reaction mixture is cooled again to 0 °C, and cyclopropyl bromide is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 1-cyclopropyl-1H-imidazole.

Caption: Synthetic scheme for 1-cyclopropyl-1H-imidazole.

Spectroscopic Characterization

The structural identity and purity of 1-cyclopropyl-1H-imidazole derivatives are confirmed using a suite of spectroscopic techniques.